molecular formula C6H14ClN5O B8178839 (2S)-2-amino-6-azidohexanamide hydrochloride

(2S)-2-amino-6-azidohexanamide hydrochloride

Cat. No.: B8178839
M. Wt: 207.66 g/mol
InChI Key: HWCIZQJZPHAYLI-JEDNCBNOSA-N
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Description

(2S)-2-amino-6-azidohexanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azido group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-azidohexanamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the azidation of a suitable amino acid derivative. The reaction conditions often require the use of azidating agents such as sodium azide in the presence of a catalyst or under specific temperature and pH conditions to ensure the successful introduction of the azido group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-azidohexanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-6-azidohexanamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is explored for its potential as a biochemical probe. The azido group can be used in bioorthogonal chemistry, allowing for the selective labeling and tracking of biomolecules in living systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its unique properties enable the development of innovative products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-azidohexanamide hydrochloride involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is harnessed in various applications, from drug development to material science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azido-containing amino acid derivatives and azido-functionalized organic molecules. Examples include 2-azidoethanol and 6-azidohexanoic acid.

Uniqueness

What sets (2S)-2-amino-6-azidohexanamide hydrochloride apart is its specific structural configuration and the presence of both an amino and an azido group. This dual functionality provides unique reactivity patterns, making it a versatile compound in synthetic chemistry and various applications.

Conclusion

This compound is a compound of significant interest due to its unique structural features and wide range of applications

Properties

IUPAC Name

(2S)-2-amino-6-azidohexanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5O.ClH/c7-5(6(8)12)3-1-2-4-10-11-9;/h5H,1-4,7H2,(H2,8,12);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCIZQJZPHAYLI-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@@H](C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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